molecular formula C17H23ClN2O3 B7921487 [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7921487
M. Wt: 338.8 g/mol
InChI Key: ALXDRNCBCKHUMT-UHFFFAOYSA-N
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Description

The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354008-65-3) is a chiral pyrrolidine derivative with a molecular formula of C₁₇H₂₃ClN₂O₃ and a molar mass of 338.83 g/mol . It features an (R)-configured pyrrolidine ring substituted with a 2-chloroacetyl group at the 1-position and an isopropyl-carbamic acid benzyl ester moiety at the 3-position.

Properties

IUPAC Name

benzyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-13(2)20(15-8-9-19(11-15)16(21)10-18)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXDRNCBCKHUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a nucleophilic substitution reaction using chloroacetyl chloride and a suitable nucleophile, such as the pyrrolidine derivative.

    Formation of the Isopropyl-Carbamic Acid Moiety: This step involves the reaction of the intermediate with isopropyl isocyanate to form the isopropyl-carbamic acid group.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyl ester group, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can target the chloroacetyl group or the carbamic acid moiety, resulting in the formation of reduced derivatives.

    Substitution: The chloroacetyl group is particularly reactive in nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.

Biology

In biological research, this compound may be used to study enzyme interactions, particularly those involving esterases and proteases. Its structure allows it to act as a substrate or inhibitor in enzymatic assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The benzyl ester group may also play a role in binding to hydrophobic pockets within target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, stereochemistry, or functional groups. Structural modifications influence physicochemical properties, reactivity, and biological activity.

Substituent Variations in Pyrrolidine Derivatives

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Features
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (Target) Isopropyl C₁₇H₂₃ClN₂O₃ 338.83 Chloroacetyl group enhances electrophilicity; isopropyl increases steric bulk.
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Cyclopropyl C₁₇H₂₁ClN₂O₃ 336.82 Cyclopropyl group improves metabolic stability but reduces solubility .
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester 2-Hydroxyethyl C₁₇H₂₆N₂O₃ 306.40 Hydroxyl group increases hydrophilicity; reduced reactivity vs. chloroacetyl .
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester Ethyl C₁₆H₂₁ClN₂O₃ 324.81 Smaller ethyl group lowers steric hindrance, enhancing substrate binding .
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester 2-Aminoethyl C₁₇H₂₄N₃O₃ 318.40 Amino group enables hydrogen bonding; potential for peptide coupling .

Stereochemical and Functional Group Impact

  • Chloroacetyl vs. Hydroxyethyl ( vs. Target) : The chloroacetyl group in the target compound confers higher electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines in cross-coupling reactions). In contrast, the hydroxyethyl analog is less reactive but more water-soluble, favoring applications in aqueous formulations .
  • Isopropyl vs. Cyclopropyl ( vs. Target) : Cyclopropyl substitution introduces ring strain, which can enhance metabolic stability in vivo but may reduce solubility in polar solvents. The isopropyl group offers better lipophilicity, improving membrane permeability .
  • Ethyl vs. Isopropyl ( vs. However, isopropyl derivatives may provide better pharmacokinetic profiles due to slower metabolic degradation .

Research Findings and Implications

  • Pharmaceutical Relevance : The target compound’s chloroacetyl group is critical for covalent inhibitor design, particularly in targeting cysteine residues in kinases .
  • Stability Considerations: Cyclopropyl derivatives exhibit superior stability in acidic environments compared to isopropyl analogs, as noted in accelerated stability studies .
  • Solubility Challenges : Hydroxyethyl derivatives () address solubility limitations of chloroacetyl analogs but require formulation optimization to balance reactivity and bioavailability .

Biological Activity

The compound [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a synthetic organic molecule featuring a pyrrolidine ring, a chloroacetyl group, and an isopropyl carbamate moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications.

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the chloroacetyl and isopropyl carbamate groups. The general synthetic pathway can be summarized as follows:

  • Formation of Pyrrolidine Ring : A precursor undergoes cyclization to form the pyrrolidine structure.
  • Chloroacetylation : The introduction of the chloroacetyl group via acylation reactions.
  • Carbamate Formation : The final step involves the formation of the isopropyl carbamate through reaction with isopropanol and appropriate coupling reagents.

Biological Activity

The biological activity of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester has been evaluated through various studies, suggesting a range of pharmacological effects:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to reference drugs like bleomycin.
  • Enzyme Inhibition : The compound has been predicted to interact with various enzymes, potentially acting as an inhibitor in metabolic pathways relevant to disease states, including cancer .
  • Antimicrobial Properties : Similar compounds within its structural class have demonstrated antimicrobial activity, suggesting that [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester may also possess such properties.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The presence of the pyrrolidine ring is crucial for maintaining structural integrity and enhancing interactions with biological targets. A comparative analysis with similar compounds reveals:

Compound NameStructureKey Features
1-(2-Chloro-acetyl)pyrrolidineStructureAntimicrobial properties
Isopropyl carbamateStructureUsed in insecticides
Benzyl carbamateStructurePotential analgesic activity

This table illustrates how structural features correlate with biological functions, emphasizing the importance of specific substitutions for desired activity.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester:

  • Cancer Therapeutics : Research indicates that pyrrolidine derivatives can enhance apoptosis in cancer cells through mechanisms involving NF-κB inhibition, which is critical in tumor progression .
  • Neuroprotective Effects : Some derivatives have shown promise in treating neurodegenerative diseases by inhibiting cholinesterase enzymes, thus improving neurotransmitter availability .
  • Agricultural Applications : Given its potential antimicrobial properties, this compound may also serve as a lead for developing new pesticides or herbicides.

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